molecular formula C13H19ClN2O4 B612871 Z-Dbu-OMe.HCl (R) CAS No. 845909-53-7

Z-Dbu-OMe.HCl (R)

Cat. No.: B612871
CAS No.: 845909-53-7
M. Wt: 266,30*36,45 g/mole
InChI Key: ZSIOGFXVTYUMCY-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Dbu-OMe.HCl ® typically involves the protection of the amino group of an amino acid derivative, followed by esterification and subsequent hydrochloride salt formation. One common method involves the use of carbodiimide coupling agents such as EDC-HCl in the presence of a base like DIEA (diisopropylethylamine) to form the ester bond . The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at low temperatures to minimize epimerization.

Industrial Production Methods

Industrial production of Z-Dbu-OMe.HCl ® follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Z-Dbu-OMe.HCl ® undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Coupling Reactions: Carbodiimide coupling agents like EDC-HCl and bases like DIEA are commonly used.

Major Products Formed

    Substitution Reactions: Substituted amino acid derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

    Coupling Reactions: Peptides and peptide derivatives.

Scientific Research Applications

Z-Dbu-OMe.HCl ® has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-Dbu-OMe.HCl ® involves its role as a building block in peptide synthesis. It participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid or peptide. This reaction is typically catalyzed by carbodiimide coupling agents and occurs under mild conditions to prevent epimerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Dbu-OMe.HCl ® is unique due to its specific stereochemistry (R configuration) and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in peptide synthesis reactions. Its hydrochloride salt form enhances its solubility and ease of handling in various synthetic applications .

Properties

IUPAC Name

methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIOGFXVTYUMCY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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